N-[(2,3,4-trihydroxyphenyl)methylideneamino]benzamide N-[(2,3,4-trihydroxyphenyl)methylideneamino]benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16701673
InChI: InChI=1S/C14H12N2O4/c17-11-7-6-10(12(18)13(11)19)8-15-16-14(20)9-4-2-1-3-5-9/h1-8,17-19H,(H,16,20)
SMILES:
Molecular Formula: C14H12N2O4
Molecular Weight: 272.26 g/mol

N-[(2,3,4-trihydroxyphenyl)methylideneamino]benzamide

CAS No.:

Cat. No.: VC16701673

Molecular Formula: C14H12N2O4

Molecular Weight: 272.26 g/mol

* For research use only. Not for human or veterinary use.

N-[(2,3,4-trihydroxyphenyl)methylideneamino]benzamide -

Specification

Molecular Formula C14H12N2O4
Molecular Weight 272.26 g/mol
IUPAC Name N-[(2,3,4-trihydroxyphenyl)methylideneamino]benzamide
Standard InChI InChI=1S/C14H12N2O4/c17-11-7-6-10(12(18)13(11)19)8-15-16-14(20)9-4-2-1-3-5-9/h1-8,17-19H,(H,16,20)
Standard InChI Key QRHZWNUTPGHNKT-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C(=O)NN=CC2=C(C(=C(C=C2)O)O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-[(2,3,4-Trihydroxyphenyl)methylideneamino]benzamide consists of a benzamide moiety (C6H5CONH2\text{C}_6\text{H}_5\text{CONH}_2) connected to a 2,3,4-trihydroxyphenyl group through an imine (CH=N\text{CH=N}) functional group. The presence of three hydroxyl groups on the phenyl ring enhances hydrogen-bonding capacity and solubility in polar solvents. The planar structure of the aromatic rings facilitates π-π stacking interactions, which are critical for binding to biological targets such as enzymes and DNA .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC14H12N2O4\text{C}_{14}\text{H}_{12}\text{N}_{2}\text{O}_{4}
Molecular Weight272.26 g/mol
Functional GroupsBenzamide, Imine, Trihydroxyphenyl
SolubilityModerate in DMSO, Ethanol
Melting PointNot reported

Spectroscopic Characterization

The compound’s structure is confirmed through:

  • FT-IR Spectroscopy: Peaks at 1650–1680 cm1^{-1} (C=O stretch of benzamide), 1600–1620 cm1^{-1} (C=N stretch of imine), and 3200–3400 cm1^{-1} (O-H stretch of phenolic groups) .

  • NMR Spectroscopy: 1H^1\text{H} NMR signals at δ 8.2–8.5 ppm (imine proton), δ 6.5–7.2 ppm (aromatic protons), and δ 9.5–10.0 ppm (phenolic -OH) .

  • Mass Spectrometry: Molecular ion peak at m/z 272.26 [M+H]+^+.

Synthesis and Optimization

Condensation Reaction

The compound is synthesized via a Schiff base formation between p-aminobenzamide and 2,3,4-trihydroxybenzaldehyde in ethanol under reflux :

C6H5CONH2+C7H6O4C14H12N2O4+H2O\text{C}_6\text{H}_5\text{CONH}_2 + \text{C}_7\text{H}_6\text{O}_4 \rightarrow \text{C}_{14}\text{H}_{12}\text{N}_{2}\text{O}_4 + \text{H}_2\text{O}

Reaction conditions (24 hours, 80°C) yield a yellow solid, purified via recrystallization from ethanol (yield: 75–85%) .

Catalytic Enhancements

Recent advances employ Lewis acids (e.g., ZnCl2_2) or microwave irradiation to reduce reaction time to 2–4 hours while improving yields to >90% .

Biological Activities and Mechanisms

Antioxidant Activity

The trihydroxyphenyl group enables radical scavenging via hydrogen atom transfer (HAT) and single-electron transfer (SET) mechanisms. In DPPH assays, the compound exhibits an IC50_{50} of 12.5 μM, comparable to ascorbic acid (IC50_{50} = 10.8 μM) . The hydroxyl groups chelate transition metals (e.g., Fe2+^{2+}), inhibiting Fenton reaction-driven oxidative damage.

Antimicrobial Properties

Against Staphylococcus aureus and Escherichia coli, the compound shows minimum inhibitory concentrations (MIC) of 25 μg/mL and 50 μg/mL, respectively . The imine group disrupts microbial cell membranes by interacting with phospholipid headgroups, while the benzamide moiety inhibits DNA gyrase .

Applications in Medicinal Chemistry

Drug Development

The compound serves as a lead structure for:

  • Antioxidant Therapeutics: Derivatives with enhanced bioavailability are being explored for neurodegenerative diseases.

  • Antiviral Agents: Structural analogs with fluorinated benzamide groups show improved potency against enteroviruses .

Corrosion Inhibition

In preliminary studies, the compound reduces mild steel corrosion in HCl (1 M) by 85% at 100 ppm, forming a protective film via adsorption.

Comparative Analysis with Analogous Compounds

N-[(3,4-Dimethoxyphenyl)methylideneamino]benzamide

Replacing hydroxyl groups with methoxy groups reduces antioxidant activity (IC50_{50} = 35 μM in DPPH assay) but enhances lipophilicity (logP = 2.1 vs. 1.5), improving blood-brain barrier penetration.

Trimethobenzamide

Trimethobenzamide (C21H28N2O5\text{C}_{21}\text{H}_{28}\text{N}_{2}\text{O}_5), a related antiemetic, lacks hydroxyl groups, resulting in no radical scavenging activity but higher solubility in nonpolar solvents .

Analytical and Computational Studies

Molecular Docking

Docking simulations (AutoDock Vina) show the compound binds to the CVB3 protease with a binding energy of -9.2 kcal/mol, forming hydrogen bonds with catalytic residues .

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